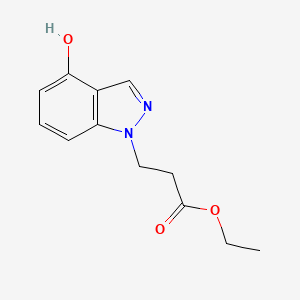
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . The compound features an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This unique structure contributes to its various chemical and biological properties.
Métodos De Preparación
The synthesis of Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindazole and ethyl acrylate.
Reaction Conditions: The reaction is carried out under nitrogen protection to prevent oxidation.
Procedure: The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours.
Análisis De Reacciones Químicas
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indazole ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate has several scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(imidazol-1-yl)propanoate: This compound has a similar ester group but features an imidazole ring instead of an indazole ring.
Ethyl acetate: A simple ester with a similar ethyl group but lacks the indazole ring structure.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
The uniqueness of this compound lies in its indazole ring, which imparts distinct chemical and biological properties compared to other esters and heterocyclic compounds.
Propiedades
Número CAS |
923606-41-1 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 3-(4-hydroxyindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)6-7-14-10-4-3-5-11(15)9(10)8-13-14/h3-5,8,15H,2,6-7H2,1H3 |
Clave InChI |
XZYMJKKEJJMOQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



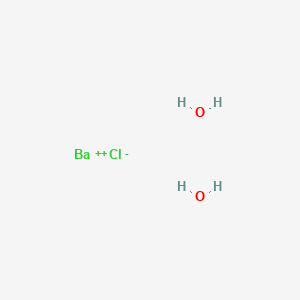
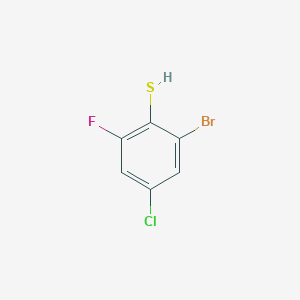
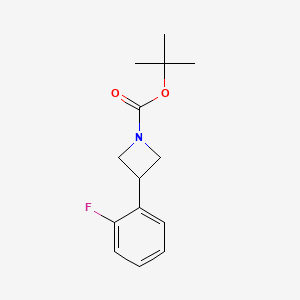
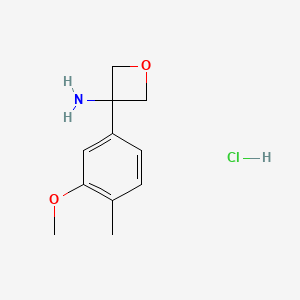
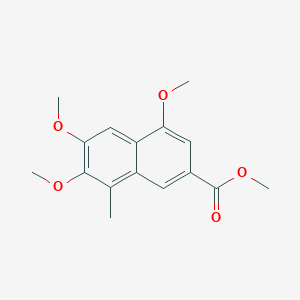
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
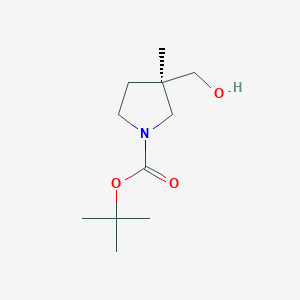



![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
